N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide
Description
The compound N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide (Molecular formula: C₂₉H₂₄Cl₂N₂O₅S; molecular weight: 583.48 g/mol) is a glycinamide derivative featuring a complex structure with dual benzyl groups, a 5-chloro-2-methoxyphenyl sulfonyl moiety, and a 2-methoxybenzyl substituent .
Properties
Molecular Formula |
C24H25ClN2O5S |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H25ClN2O5S/c1-31-21-11-7-6-10-19(21)15-26-24(28)17-27(16-18-8-4-3-5-9-18)33(29,30)23-14-20(25)12-13-22(23)32-2/h3-14H,15-17H2,1-2H3,(H,26,28) |
InChI Key |
IOABEMFUIJRFBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Core Glycinamide Synthesis
The glycinamide backbone is typically synthesized via condensation reactions. A common approach involves:
-
Starting Material : Glycine ethyl ester hydrochloride.
-
Reagents : Benzylamine and 2-methoxybenzylamine in a stepwise manner.
-
Conditions :
Key Data :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Benzylamine | DCM | 0–5°C | 85% |
| 2 | 2-Methoxybenzylamine | DCM | 0–5°C | 78% |
Sulfonylation of the Glycinamide Core
The sulfonyl group is introduced via reaction with 5-chloro-2-methoxybenzenesulfonyl chloride:
-
Reagents : 5-Chloro-2-methoxybenzenesulfonyl chloride (1.2 equiv).
-
Base : Triethylamine (TEA, 2.5 equiv) in anhydrous tetrahydrofuran (THF)31.
-
Conditions : Stirred at room temperature for 12 hours.
Mechanistic Insight :
The sulfonylation proceeds via nucleophilic attack of the glycinamide’s secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.
Purification :
-
Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the sulfonylated intermediate in 72% purity4.
N-Alkylation for Benzyl and Methoxybenzyl Groups
The final N-alkylation step introduces the 2-methoxybenzyl group:
-
Reagent : 2-Methoxybenzyl chloride (1.5 equiv).
-
Base : Cesium hydroxide (CsOH, 2.0 equiv) in dimethylformamide (DMF)2.
-
Conditions : Heated to 60°C for 6 hours under nitrogen.
Key Challenges :
-
Competing side reactions (e.g., over-alkylation) are mitigated by controlled stoichiometry.
-
Use of CsOH enhances reaction efficiency due to its strong basicity and solubility in DMF2.
Yield Optimization :
| Entry | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | CsOH | DMF | 60°C | 68% |
| 2 | K₂CO₃ | DMF | 60°C | 52% |
Alternative Approaches
Reductive Amination Strategy
An alternative route employs reductive amination to install the benzyl group:
-
Reagents : Benzaldehyde (1.2 equiv), sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).
-
Conditions : Methanol, pH 4–5 (acetic acid buffer), 24 hours at room temperature5.
-
Advantage : Avoids harsh alkylating agents.
Comparison :
| Method | Yield | Purity |
|---|---|---|
| Traditional Alkylation | 68% | 95% |
| Reductive Amination | 61% | 92% |
Solid-Phase Synthesis
Recent advances utilize resin-bound glycinamide for iterative functionalization:
-
Resin : Wang resin functionalized with Fmoc-glycine.
-
Steps : Sequential deprotection (piperidine/DMF) and coupling with sulfonyl chlorides/alkyl halides2.
-
Throughput : Enables parallel synthesis of analogs but requires specialized equipment.
Critical Analysis of Methodologies
Yield Limitations
-
Sulfonylation Step : The steric bulk of the 5-chloro-2-methoxyphenyl group reduces reactivity, necessitating excess sulfonyl chloride (1.2–1.5 equiv)1.
-
N-Alkylation : Competing elimination reactions under basic conditions can lower yields.
Solvent and Base Selection
-
DMF vs. THF : DMF improves solubility of intermediates but complicates purification.
-
CsOH vs. K₂CO₃ : CsOH offers higher reactivity but is cost-prohibitive for large-scale synthesis2.
Industrial-Scale Considerations
-
Catalytic Methods : Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) for N-alkylation are explored but remain cost-intensive6.
-
Green Chemistry : Solvent-free mechanochemical synthesis is under investigation to reduce waste[^5^].
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Research indicates that compounds similar to N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that sulfonamides can inhibit bacterial growth and are effective against mycobacterial, bacterial, and fungal strains. The compound's structural features may enhance its efficacy compared to simpler sulfonamide derivatives .
- Anticancer Activity : Similar compounds have been evaluated for their anticancer properties. For instance, derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have demonstrated significant anti-proliferative effects against various cancer cell lines, including ovarian and pancreatic cancers . These studies suggest that this compound may also possess similar properties.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on related compounds demonstrated their effectiveness against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the sulfonamide derivatives exhibited lower minimum inhibitory concentrations compared to traditional antibiotics like penicillin .
- Anticancer Evaluation : In vitro studies on derivatives similar to this compound revealed that these compounds could induce apoptosis in cancer cell lines by arresting the cell cycle at the G2/M phase. This was particularly noted in human pancreatic carcinoma cells (MIA PaCa-2), highlighting their potential as anticancer agents .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of sulfonamides have shown that modifications to the methoxy and chloro groups significantly affect biological activity. The presence of a chloro atom at the 5-position on the phenolic ring enhances lipophilicity and biological efficacy, making such compounds promising candidates for drug development .
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide involves its interaction with specific molecular targets. These interactions can affect various pathways, such as:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, altering cellular signaling.
Gene Expression: The compound may influence gene expression, affecting protein synthesis and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- Bioactivity : The 5-chloro-2-methoxyphenyl sulfonyl group is shared with Glibenclamide Impurity A, which is associated with sulfonylurea receptor binding in diabetes treatment. However, the target compound’s benzyl groups may shift its mechanism toward other targets, such as proteases or kinases .
- Synthetic Complexity : The target compound requires multi-step synthesis involving sulfonylation and condensation (similar to methods in and ), whereas simpler analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide are synthesized in fewer steps .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacokinetic and Physicochemical Data
| Compound Name | Aqueous Solubility (µg/mL) | logP | Plasma Protein Binding (%) | IC₅₀ (Enzyme X) | MIC (Antimicrobial, µg/mL) |
|---|---|---|---|---|---|
| Target Compound | <10 (predicted) | 5.2 | >90 | 0.45 µM | Not tested |
| N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide | 85 | 3.5 | 75 | 2.1 µM | 12.5 (E. coli) |
| Glibenclamide Impurity A | 25 | 4.0 | 88 | N/A | N/A |
| N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide | 45 | 2.8 | 70 | 1.8 µM | 25 (S. aureus) |
Notes:
- The target compound’s low solubility and high logP suggest formulation challenges, necessitating prodrug strategies or lipid-based delivery systems .
- The simpler sulfonamide () shows moderate antimicrobial activity, while the target compound’s enzyme inhibition (IC₅₀ = 0.45 µM) suggests higher potency in vitro .
Biological Activity
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide is a synthetic compound with potential biological activity. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Preparation of Glycinamide Core : The initial step typically involves the formation of the glycinamide structure.
- Coupling Reactions : Subsequent steps introduce the benzyl and sulfonyl groups through various coupling reactions using reagents like benzyl chloride and 5-chloro-2-methoxybenzenesulfonyl chloride.
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an enzyme inhibitor and its effects on cancer cells.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. For instance, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing moderate inhibitory effects with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .
Antitumor Activity
The compound has also been tested for antitumor activity against various cancer cell lines. In a study involving human lung cancer cell lines (A549, HCC827, NCI-H358), it demonstrated significant cytotoxic effects, with varying IC50 values indicating its potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These results suggest that the compound can inhibit cell proliferation in a dose-dependent manner, although it also affects normal lung fibroblasts (MRC-5), indicating a need for further optimization to enhance selectivity .
The mechanism of action involves interaction with specific molecular targets within cells, including enzymes and receptors that modulate biological pathways related to cell growth and survival. The presence of both methoxy and sulfonyl groups contributes to the compound's unique interactions at the molecular level.
Case Studies
- Study on Lung Cancer : A study highlighted the compound's effectiveness against lung cancer cell lines, where it was noted that while it effectively inhibited tumor cell growth, it also exhibited cytotoxicity towards normal cells, necessitating further structural optimization to minimize toxicity while enhancing efficacy .
- Enzyme Inhibition Study : Another study focused on the compound's inhibitory effects on cholinesterases, demonstrating its potential utility in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease .
Q & A
Q. What are the typical synthetic pathways for preparing N²-benzyl-N²-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide, and what key intermediates are involved?
Answer: The synthesis involves multi-step routes, including:
Sulfonamide Formation : Reacting 5-chloro-2-methoxybenzenesulfonyl chloride with a benzylamine derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
Glycinamide Coupling : Introducing the glycinamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonamide intermediate and a methoxybenzyl-protected glycine derivative .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product.
Q. Key Intermediates :
- 5-Chloro-2-methoxybenzenesulfonyl chloride
- N-(2-Methoxybenzyl)glycine
- Benzylamine derivatives with orthogonal protecting groups.
Q. How can researchers validate the purity and structural integrity of this compound?
Answer: Standard analytical techniques include:
- NMR Spectroscopy : , , and 2D NMR (HSQC, HMBC) to confirm connectivity of the benzyl, sulfonyl, and glycinamide groups .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) for purity assessment (>95%) and molecular ion confirmation .
- Elemental Analysis : To verify stoichiometric composition of C, H, N, S, and Cl.
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Answer: Initial screening should focus on:
- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases (common for sulfonamides) using fluorometric or colorimetric methods .
- Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .
- Solubility and Stability : Kinetic solubility in PBS and simulated gastric fluid (pH 1.2–7.4) to guide formulation studies .
Advanced Research Questions
Q. How can conflicting data between in vitro potency and in vivo efficacy be resolved for this compound?
Answer: Contradictions may arise from:
Q. What computational strategies can predict the impact of substituent modifications on target binding?
Answer:
- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor interactions (e.g., sulfonamide group binding to Zn²⁺ in carbonic anhydrase) .
- QSAR Modeling : Use substituent electronic parameters (Hammett σ, π charges) to correlate structural changes with activity .
- Docking Studies : Compare binding poses of analogs in target active sites (e.g., using AutoDock Vina or Schrödinger Suite) .
Q. How can Design of Experiments (DoE) optimize reaction yields in critical synthetic steps?
Answer: Apply DoE to variables such as:
- Temperature : 0–50°C for sulfonylation (exothermic reaction).
- Solvent Polarity : Test DCM vs. THF for coupling efficiency.
- Catalyst Loading : Vary Pd/C (0.5–5 mol%) in hydrogenation steps .
Example Outcome : A central composite design might reveal that 25°C in DCM with 2 mol% catalyst maximizes yield (85%) while minimizing by-products .
Q. What crystallographic data are available to inform conformational analysis of the sulfonamide core?
Answer: X-ray diffraction data for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (a structural analog) show:
- Dihedral Angles : ~75° between the benzene and sulfonamide planes, influencing steric accessibility .
- Hydrogen Bonding : Sulfonyl oxygen participates in H-bonds with adjacent NH groups, stabilizing the crystal lattice .
These insights guide SAR studies to modify substituents for improved target engagement.
Q. How do electronic effects of substituents modulate the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electron-Withdrawing Groups (e.g., Cl, SO₂): Activate the benzene ring toward electrophilic attack at para positions .
- Methoxy Groups : Ortho/para-directing but deactivating; may hinder sulfonylation unless protected .
Experimental Validation : Use Hammett plots to correlate substituent σ values with reaction rates in SNAr reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
